molecular formula C19H14INO B5304473 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B5304473
M. Wt: 399.2 g/mol
InChI Key: LQGRDIQGBQPPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2-iodoaniline and a suitable quinoline derivative.

    Cyclization Reaction: The key step involves a cyclization reaction where the 2-iodoaniline reacts with the quinoline derivative under specific conditions to form the desired compound.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The temperature and solvent used can vary depending on the specific protocol.

Chemical Reactions Analysis

1-(2-Iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

1-(2-Iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural similarity to biologically active quinoline derivatives makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

1-(2-Iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: A simpler structure with a wide range of biological activities.

    2-Iodophenol: Shares the iodine substituent but lacks the quinoline framework.

    Benzoquinoline: Similar framework but different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-iodophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGRDIQGBQPPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.